N-(2-oxothiolan-3-yl)butanamide

Description

Classification and Structural Relationship to N-Acyl Homoserine Lactone Analogues

N-Butyryl-DL-homocysteine thiolactone is classified as an analogue of N-acyl homoserine lactones (AHLs). medchemexpress.comglpbio.com AHLs are a class of signaling molecules produced by many Gram-negative bacteria. frontiersin.orgresearchgate.net The general structure of a natural AHL consists of a conserved homoserine lactone (HSL) ring connected to an acyl side chain of varying length and modification. researchgate.netnih.gov These molecules are synthesized by LuxI-type synthases and are recognized by corresponding LuxR-type protein receptors, which act as transcriptional activators. nih.govnih.gov

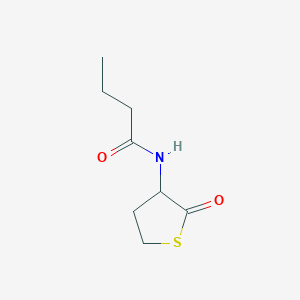

The defining structural feature of N-Butyryl-DL-homocysteine thiolactone is the substitution of the endocyclic oxygen atom in the homoserine lactone ring with a sulfur atom, thereby forming a thiolactone ring. nih.govnih.govmdpi.com This modification makes it a bioisostere of the natural lactone head group. mdpi.com The "N-Butyryl" prefix indicates that the acyl side chain attached to the amine of the homocysteine thiolactone core is a butyryl group, which consists of a four-carbon chain. The "DL" designation signifies that the compound is a racemic mixture, containing both the D and L stereoisomers.

This structural alteration from an oxygen-containing lactone to a sulfur-containing thiolactone is a critical design feature. While maintaining the core shape necessary to interact with AHL receptors, the thiolactone ring confers different chemical properties, most notably an increased resistance to hydrolysis compared to its lactone counterpart. nih.govnih.gov

Table 1: Structural and Chemical Comparison

| Property | N-Butyryl-DL-homocysteine thiolactone | N-butyryl-L-homoserine lactone (BHL/C4-HSL) |

| CAS Number | 39837-08-6 sigmaaldrich.com | 67605-85-0 caymanchem.com |

| Molecular Formula | C₈H₁₃NO₂S sigmaaldrich.com | C₈H₁₃NO₃ caymanchem.com |

| Molecular Weight | 187.26 g/mol sigmaaldrich.com | 171.2 g/mol caymanchem.com |

| Core Ring Structure | Thiolactone (sulfur-containing) | Homoserine Lactone (oxygen-containing) |

| Chemical Structure | CCCC(=O)NC1CCSC1=O sigmaaldrich.com | CCCC(=O)N[C@H]1CCOC1=O caymanchem.com |

Historical Context and Significance in Intercellular Signaling Research

The development and study of N-Butyryl-DL-homocysteine thiolactone and related compounds are rooted in the exploration of bacterial quorum sensing (QS). nih.govmedchemexpress.comglpbio.com Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. frontiersin.orgnih.gov This coordinated behavior regulates various important processes, including biofilm formation, virulence factor production, and bioluminescence. nih.govmdpi.com In many Gram-negative pathogens, such as Pseudomonas aeruginosa, the QS system is a key regulator of virulence. nih.govfrontiersin.org

A significant challenge in studying and manipulating these pathways with natural AHL signals, like N-butyryl-L-homoserine lactone (BHL), is their limited chemical stability. nih.gov The lactone ring in AHLs is susceptible to hydrolysis at biological pH, which opens the ring and renders the molecule inactive. nih.gov This instability complicates their use as reliable chemical probes in laboratory settings.

This limitation drove the historical and ongoing effort to design and synthesize more robust AHL analogues. Researchers sought to create molecules that could mimic the natural signals but with enhanced stability, allowing for more controlled and potent modulation of QS receptors. nih.govnih.gov The N-acyl-homocysteine thiolactones emerged as a highly promising class of compounds from this research. nih.gov Studies have shown that the thiolactone head group provides significantly improved hydrolytic stability compared to the native lactone. nih.govnih.gov

The significance of N-acyl-homocysteine thiolactones, including the N-butyryl variant, lies in their demonstrated efficacy as modulators of LuxR-type receptors. For example, research focused on the P. aeruginosa RhlR receptor, which naturally binds BHL, found that certain N-acyl L-homocysteine thiolactone derivatives were among the most potent known agonists and antagonists for this receptor. nih.gov This makes them powerful chemical tools to dissect the complex roles of specific QS receptors in bacterial signaling networks. nih.gov Their enhanced stability and potency allow for more precise investigation into the regulation of virulence and other group behaviors, underpinning their importance in the ongoing search for new ways to control bacterial infections by disrupting communication rather than by direct bactericidal action. medchemexpress.comfrontiersin.org

Table 2: Research Findings on N-Acyl-Homocysteine Thiolactones in QS Research

| Finding | Significance | Reference(s) |

| Enhanced Hydrolytic Stability | Thiolactone analogues exhibit a longer half-life in bacterial growth medium compared to their parent AHLs. | nih.govnih.gov |

| Potent RhlR Modulation | N-acyl-L-homocysteine thiolactones have been identified as some of the most potent known agonists and antagonists for the RhlR receptor in P. aeruginosa. | nih.gov |

| Receptor Selectivity | Promising thiolactone compounds showed high selectivity for the RhlR receptor over another key QS receptor, LasR, in P. aeruginosa. | nih.gov |

| Utility as Chemical Probes | Due to their stability and potency, these compounds serve as robust tools to investigate the function of LuxR-type receptors in QS circuits. | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

N-(2-oxothiolan-3-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJUOGHALGXOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1CCSC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403190 | |

| Record name | N-Butyryl-DL-homocysteine thiolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39837-08-6 | |

| Record name | N-Butyryl-DL-homocysteine thiolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Butyryl Dl Homocysteine Thiolactone

Chemoenzymatic and Chemical Synthetic Routes for N-Butyryl-DL-homocysteine thiolactone and its Analogs

The synthesis of N-Butyryl-DL-homocysteine thiolactone and its related N-acyl homocysteine thiolactones (AHTLs) is primarily achieved through chemical acylation of the homocysteine thiolactone core. A prevalent method involves the coupling of DL-homocysteine thiolactone hydrochloride with a desired carboxylic acid. doi.org

A general chemical synthesis approach is outlined below:

| Reagents | Role |

|---|---|

| DL-homocysteine thiolactone hydrochloride | Starting material providing the thiolactone headgroup |

| Butyric acid (or other carboxylic acid) | Provides the N-acyl chain |

| N,N'-dicyclohexylcarbodiimide (DCC) | Coupling agent to facilitate amide bond formation |

| N-hydroxysuccinimide (NHS) | Activates the carboxylic acid for efficient coupling |

| Triethylamine (B128534) (TEA) | Base to neutralize the hydrochloride salt and facilitate the reaction |

| Acetonitrile (B52724) | Reaction solvent |

A general procedure for the synthesis of N-acylated-DL-homocysteine thiolactones involves dissolving the corresponding carboxylic acid in a solvent like acetonitrile, followed by the addition of coupling agents such as DCC and NHS. DL-homocysteine thiolactone hydrochloride and a base like triethylamine are then added to the mixture, which is stirred, typically overnight, to yield the desired N-acyl product. doi.org

While direct chemoenzymatic routes for the N-butyrylation of homocysteine thiolactone are not extensively detailed, enzymatic syntheses have been developed that utilize racemic homocysteine thiolactone as a starting material for other complex molecules. For instance, a one-pot synthesis of S-adenosyl-l-homocysteine (SAH) and its analogs has been demonstrated starting from racemic homocysteine thiolactone and adenosine (B11128). researchgate.netnih.govrsc.org This process employs a three-enzyme cascade involving α-amino-ε-caprolactam racemase, bleomycin (B88199) hydrolase for stereoselective hydrolysis of the thiolactone, and SAH hydrolase for the condensation step. researchgate.netnih.gov This highlights the potential of using enzymes to act on the homocysteine thiolactone scaffold, even if not for direct N-acylation.

Design and Synthesis of N-Butyryl-DL-Homocysteine Thiolactone Analogues with Modified Acyl Chains and Headgroups

The modification of both the acyl chain and the headgroup of AHTLs is a key strategy for investigating their structure-activity relationships (SAR). Research has shown that N-acyl L-homocysteine thiolactones are potent and stable synthetic modulators of quorum sensing receptors, such as RhlR in Pseudomonas aeruginosa. nih.govnih.gov

Modification of Acyl Chains:

The synthesis of analogs with varied acyl chains follows the general amide coupling chemistry previously described. nih.gov By substituting butyric acid with other carboxylic acids, a library of analogs can be generated. Studies have explored a range of modifications, including:

Chain Length: Acyl chains of varying lengths (from C4 to C18) have been synthesized to probe the specificity of bacterial receptors. nih.gov For example, N-(3-oxo-acyl)-homocysteine thiolactones with acyl chains of seven or eight carbons have been identified as strong activators of the SdiA receptor. nih.gov

Branching and Cyclization: Analogs with branched alkyl chains (e.g., isovaleryl) and cycloalkyl rings (e.g., cyclobutyl, cyclopentyl) in the acyl portion have been synthesized and shown to act as agonists for the RhlR receptor. nih.gov

Aromatic Moieties: The introduction of aryl groups into the acyl tail has led to the discovery of potent RhlR antagonists. nih.gov

Modification of Headgroups:

The homocysteine thiolactone headgroup itself is a modification of the more common homoserine lactone (HSL) found in nature. This O/S substitution in the five-membered ring is a critical design feature. nih.govresearchgate.net The rationale for this modification includes:

Increased Stability: Homocysteine thiolactones have demonstrated greater hydrolytic stability compared to their homoserine lactone counterparts, which is advantageous for their use as chemical probes in aqueous media. nih.govnih.gov

Receptor Selectivity: The thiolactone headgroup can confer selectivity for specific quorum sensing receptors. For instance, certain N-acyl L-homocysteine thiolactones are highly selective for RhlR over the LasR receptor in P. aeruginosa. nih.govnih.gov

The synthesis of these analogs generally employs standard amide coupling reactions, allowing for the systematic modification of the acyl chain attached to the stable homocysteine thiolactone headgroup. nih.gov

| Compound Type | Modification | Example Compound | Synthetic Approach |

| N-Acyl Homocysteine Thiolactone | Varied Acyl Chain Length | N-(3-oxo-heptanoyl)-HTL | Amide coupling of 3-oxo-heptanoic acid and homocysteine thiolactone |

| N-Acyl Homocysteine Thiolactone | Branched Acyl Chain | N-Isovaleryl-HTL | Amide coupling of isovaleric acid and homocysteine thiolactone |

| N-Acyl Homocysteine Thiolactone | Aryl Acyl Group | N-(4-iodobenzoyl)-HTL | Amide coupling of 4-iodobenzoic acid and homocysteine thiolactone |

Targeted Chemical Derivatization for Analytical and Mechanistic Investigations

Chemical derivatization of homocysteine thiolactone and its N-acyl derivatives is crucial for both analytical detection and mechanistic studies. Due to the lack of a strong chromophore in the parent molecule, derivatization is often necessary to enhance detectability in analytical techniques like HPLC-UV. nih.gov

Derivatization for Analysis:

For analytical purposes, the primary goal is to introduce a fluorescent or UV-active tag. A common method involves the hydrolysis of the thiolactone ring, followed by derivatization of the resulting free thiol or amine group.

o-Phthaldialdehyde (OPA): A well-established method involves the on-column derivatization with OPA. nih.gov This reagent reacts with the primary amine of homocysteine (after hydrolysis of the thiolactone) to form a fluorescent adduct, allowing for sensitive detection. nih.govmdpi.com An automated flow method using zone fluidics has been developed for the simultaneous determination of homocysteine and homocysteine thiolactone, where the thiolactone is first hydrolyzed online with sodium hydroxide (B78521) and then derivatized with OPA. researchgate.netcore.ac.ukdoaj.org

Derivatization for Mechanistic Studies:

Derivatization can also be used to probe the chemical reactivity and mechanisms of action.

Oxidation Studies: The kinetics and mechanism of the oxidation of N-acetyl homocysteine thiolactone (a close analog of the N-butyryl form) have been studied using aqueous iodine and iodate. nih.gov This reaction leads to the formation of N-acetyl homocysteine thiolactone sulfoxide, and the complex reaction dynamics have been modeled to understand the underlying mechanistic steps. nih.gov

Protein Modification: Homocysteine thiolactone is known to react with protein lysine (B10760008) residues, a process called N-homocysteinylation. mdpi.com The thiolactone ring is opened by the amine group of lysine, forming a stable amide bond and revealing a free thiol group. mdpi.com This reactivity is fundamental to its biological effects. N-substituted HTL derivatives can be used in a two-step process to modify proteins: first, acylation of lysine residues, and second, modification of the newly introduced thiol group with other reagents, such as maleimides. mdpi.com This strategy is employed to create functional bioconjugates. mdpi.com

| Derivatization Agent | Target Functional Group | Purpose | Analytical Method |

| o-Phthaldialdehyde (OPA) | Primary amine (post-hydrolysis) | Fluorescence labeling for quantification | HPLC-Fluorescence |

| Aqueous Iodine/Iodate | Thiolactone sulfur | Studying oxidation kinetics and mechanism | Spectrophotometry |

| Protein Lysine Residues | Thiolactone carbonyl | Probing biological mechanisms (N-homocysteinylation) | Mass Spectrometry |

Biological Roles and Mechanistic Insights of N Butyryl Dl Homocysteine Thiolactone

Involvement in Intercellular Communication and Quorum Sensing Systems

N-Butyryl-DL-homocysteine thiolactone is a synthetic analog of N-acyl homoserine lactones (AHLs), which are small, diffusible signaling molecules integral to quorum sensing (QS) in Gram-negative bacteria. medchemexpress.commedchemexpress.comglpbio.com Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate collective behaviors. medchemexpress.com As an AHL analog, N-butyryl-DL-homocysteine thiolactone has been shown to modulate various quorum sensing-regulated processes. medchemexpress.comcaymanchem.com

Modulatory Effects on Bacterial Quorum Sensing Receptors (e.g., LuxIR, RhlR, SdiA)

N-Butyryl-DL-homocysteine thiolactone and its related compounds, N-acyl L-homocysteine thiolactones (AHTLs), have demonstrated significant modulatory effects on several key bacterial quorum sensing receptors. These receptors, typically members of the LuxR family of transcriptional regulators, are central to the control of gene expression in response to cell density. medchemexpress.com

The interaction of AHTLs with these receptors can either mimic the natural AHL signal (agonism) or block it (antagonism), thereby influencing the downstream physiological responses of the bacteria. Research has highlighted the particular efficacy of these compounds in modulating the RhlR and SdiA receptors, while their interaction with LuxIR-type receptors is inferred from their structural similarity to native ligands.

RhlR: In the opportunistic pathogen Pseudomonas aeruginosa, the RhlR receptor is a crucial component of the quorum sensing circuitry, regulating a variety of virulence factors. nih.govnih.gov Studies have shown that N-acyl L-homocysteine thiolactones are potent and stable synthetic modulators of RhlR. nih.govnih.gov These compounds exhibit enhanced stability compared to their homoserine lactone counterparts and are highly selective for RhlR over another key QS receptor in P. aeruginosa, LasR. nih.govnih.gov This makes them valuable tools for dissecting the complex roles of RhlR in the regulatory networks of this bacterium. nih.gov

SdiA: Salmonella enterica serovar Typhimurium possesses a LuxR homolog, SdiA, which detects AHLs produced by other bacterial species, as Salmonella itself does not synthesize these molecules. nih.gov A study screening a library of AHL analogues found that N-(3-oxo-acyl)-homocysteine thiolactones (3O-AHTLs) are strong activators of SdiA. nih.gov Notably, these compounds were capable of activating the SdiA receptor at concentrations lower than the most active native AHLs, demonstrating their high potency. nih.gov The most significant response from SdiA was observed with 3O-AHTLs that have an acyl chain of seven or eight carbons in length. nih.gov

LuxIR: The LuxIR system, originally identified in Vibrio fischeri, is a archetypal model for quorum sensing in Gram-negative bacteria. While direct and detailed mechanistic studies on the interaction between N-butyryl-DL-homocysteine thiolactone and the LuxR protein are less specific than for RhlR and SdiA, its role as a functional analog is evident. medchemexpress.com The expression of specific target genes regulated by the LuxIR family of proteins is coordinated by the synthesis of diffusible AHL molecules. medchemexpress.com N-butyryl-L-homocysteine thiolactone, as an analog of N-butyryl-L-homoserine lactone, is involved in quorum sensing and can induce the expression of genes regulated by LuxIR-type receptors. medchemexpress.comcaymanchem.com

Interactive Data Table: Modulatory Effects of N-Acyl Homocysteine Thiolactone Analogs on QS Receptors

| Compound Family | Target Receptor | Bacterial Species | Effect | Key Findings | Reference |

|---|---|---|---|---|---|

| N-Acyl L-Homocysteine Thiolactones | RhlR | Pseudomonas aeruginosa | Potent Modulators | Enhanced stability and high selectivity over LasR. | nih.govnih.gov |

| N-(3-oxo-acyl)-homocysteine thiolactones (3O-AHTLs) | SdiA | Salmonella enterica | Strong Activators | Active at lower concentrations than native AHLs; optimal with C7 or C8 acyl chains. | nih.gov |

| N-Butyryl-L-Homocysteine Thiolactone | CviR (LuxIR-type) | Chromobacterium violaceum | Agonist (Inducer) | Induces violacein (B1683560) expression in AHL-deficient mutants. | caymanchem.comsigmaaldrich.com |

Influence on Bacterial Gene Expression and Phenotypic Behaviors (e.g., violacein production)

The modulation of quorum sensing receptors by N-butyryl-DL-homocysteine thiolactone directly translates to an influence on the expression of specific genes and the manifestation of various phenotypic behaviors in bacteria. One of the most well-documented examples of this is the induction of violacein production in Chromobacterium violaceum. caymanchem.comsigmaaldrich.com

Chromobacterium violaceum produces the purple pigment violacein, a process that is under the strict control of a quorum sensing system. caymanchem.com Mutant strains of C. violaceum that are unable to produce their own AHL signal molecules are consequently unable to produce violacein. caymanchem.comsigmaaldrich.com However, the introduction of exogenous N-butyryl-L-homocysteine thiolactone to these mutant cultures has been shown to restore the production of violacein. caymanchem.comsigmaaldrich.com This indicates that the compound is recognized by the CviR receptor (a LuxR homolog), leading to the activation of the gene cascade responsible for pigment synthesis. caymanchem.comsigmaaldrich.com

This ability to induce a measurable phenotypic change makes violacein production a common bioassay for the screening and characterization of quorum sensing agonists. caymanchem.comsigmaaldrich.com The activity of N-butyryl-DL-homocysteine thiolactone in this assay confirms its role as a functional signaling molecule within certain bacterial species. caymanchem.comsigmaaldrich.com

Interactions with Quorum Quenching Enzymes and Pathways (e.g., Lactonases)

Quorum quenching refers to the enzymatic inactivation of quorum sensing signal molecules, a process that can disrupt bacterial communication and associated behaviors. The primary enzymes involved in the degradation of AHLs are lactonases and acylases.

N-acyl L-homocysteine thiolactones have been found to exhibit greater stability against hydrolysis compared to their N-acyl homoserine lactone (AHL) counterparts. acs.org Specifically, studies have shown that homoserine lactones can hydrolyze at a rate twice as fast as homocysteine thiolactones in aqueous solutions. acs.org This increased stability is a significant characteristic of the thiolactone ring structure.

Despite this enhanced stability, certain quorum quenching enzymes may still interact with and degrade N-acyl homocysteine thiolactones. For instance, a study on N-(3-oxo-acyl)-trans-2-aminocyclohexanols revealed they were less susceptible to deactivation by lactonase compared to N-(3-oxo-acyl)-homocysteine thiolactones (3O-AHTLs) and AHLs, implying that 3O-AHTLs can be a substrate for lactonases. nih.gov

Furthermore, research on a specific acylase from Pseudomonas aeruginosa PAO1 demonstrated its ability to degrade AHLs with longer carbon side chains, but it did not degrade N-butanoyl-L-homoserine lactone (C4-HSL), the direct lactone analog of N-butyryl-DL-homocysteine thiolactone. researchgate.net This suggests that the activity of quorum quenching enzymes can be highly specific to the structure of the signal molecule, including both the head group and the acyl side chain. While human butyrylcholinesterase (BChE) has been shown to hydrolyze homocysteine thiolactone, its activity on N-acylated derivatives like N-butyryl-DL-homocysteine thiolactone has not been extensively reported. nih.gov

Role as a Signaling Molecule in Specific Bacterial Species

N-butyryl-L-homocysteine thiolactone functions as a signaling molecule, particularly in bacterial species that utilize AHL-based quorum sensing systems. caymanchem.comscbt.com Its structural similarity to native AHLs allows it to be recognized by specific receptor proteins, thereby initiating a signal transduction cascade that alters gene expression and cellular metabolism. medchemexpress.com

The most direct evidence for its role as a signaling molecule comes from studies on Chromobacterium violaceum. In AHL-deficient mutants of this species, N-butyryl-L-homocysteine thiolactone can substitute for the native signal, binding to the CviR receptor and triggering the production of violacein. caymanchem.comsigmaaldrich.com This demonstrates its capacity to act as a functional agonist in this specific bacterial context.

Furthermore, the potent modulation of the RhlR receptor in Pseudomonas aeruginosa and the SdiA receptor in Salmonella enterica by related N-acyl homocysteine thiolactones underscores the potential for this class of compounds to act as signaling molecules across a range of bacterial species. nih.govnih.gov Their ability to influence these receptors suggests they can play a significant role in inter-species communication and the regulation of virulence in pathogenic bacteria.

Enzymatic Generation and Endogenous Metabolism of Homocysteine Thiolactone

While N-butyryl-DL-homocysteine thiolactone is a synthetic compound, its core structure is derived from homocysteine thiolactone, a naturally occurring and metabolically significant molecule. The enzymatic generation and subsequent metabolism of homocysteine thiolactone are critical processes with implications for cellular function and pathology.

Formation via Error-Editing Mechanisms of Aminoacyl-tRNA Synthetases (e.g., Methionyl-tRNA Synthetase)

The primary route for the formation of homocysteine thiolactone in biological systems is through the error-editing function of certain aminoacyl-tRNA synthetases, most notably methionyl-tRNA synthetase (MetRS). Aminoacyl-tRNA synthetases are enzymes responsible for the crucial task of attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule during protein synthesis.

Due to the structural similarity between the essential amino acid methionine and the non-proteinogenic amino acid homocysteine, MetRS can mistakenly recognize and activate homocysteine. This misactivation leads to the formation of a high-energy intermediate, homocysteinyl-adenylate (Hcy-AMP), within the active site of the enzyme.

To prevent the erroneous incorporation of homocysteine into newly synthesized proteins, MetRS possesses a sophisticated proofreading or editing mechanism. Instead of transferring the misactivated homocysteine to a tRNA molecule, the enzyme catalyzes an intramolecular cyclization reaction. This reaction results in the formation of the stable, five-membered cyclic thioester, homocysteine thiolactone, and the release of adenosine (B11128) monophosphate (AMP). This editing process is a vital quality control step that safeguards the fidelity of protein translation.

Interactive Data Table: Enzymatic Formation of Homocysteine Thiolactone

| Enzyme | Substrate | Mechanism | Product | Biological Significance |

|---|---|---|---|---|

| Methionyl-tRNA Synthetase (MetRS) | Homocysteine | Error-editing/Proofreading | Homocysteine Thiolactone | Prevents incorrect incorporation of homocysteine into proteins. |

Intracellular Metabolic Pathways and Regulation of Homocysteine Thiolactone Levels

Homocysteine thiolactone (HTL) is a cyclic thioester of the amino acid homocysteine. mdpi.com Its formation within the cell is primarily the result of an error-editing mechanism by methionyl-tRNA synthetase (MetRS). mdpi.comnih.gov This enzyme, responsible for attaching methionine to its corresponding transfer RNA (tRNA) for protein synthesis, can mistakenly recognize and activate the structurally similar, non-proteinogenic amino acid homocysteine. mdpi.comnih.gov However, instead of incorporating homocysteine into a growing polypeptide chain, the enzyme's editing function converts the misactivated homocysteine into the stable, cyclic HTL, releasing it. mdpi.comwikipedia.org This process prevents the widespread incorporation of homocysteine into proteins. wikipedia.org The synthesis of HTL is directly proportional to the intracellular concentration of homocysteine and inversely proportional to the concentration of methionine. ahajournals.org

The intracellular levels of homocysteine thiolactone are tightly regulated through several mechanisms. A primary route of detoxification is enzymatic hydrolysis, which converts HTL back to homocysteine. mdpi.comnih.gov This reaction is catalyzed by several enzymes, including bleomycin (B88199) hydrolase and, notably, paraoxonase 1 (PON1), an esterase associated with high-density lipoproteins (HDL). mdpi.comnih.govnih.gov By hydrolyzing HTL, these enzymes limit its accumulation and subsequent potential for protein modification. nih.gov In fact, butyrylcholinesterase (BChE) has also been identified as having a significant ability to hydrolyze HTL. nih.gov

Cellular factors and metabolic status also influence HTL levels. For instance, folic acid, a crucial vitamin in one-carbon metabolism, can lower HTL levels by facilitating the remethylation of homocysteine back to methionine, thereby reducing the substrate pool for HTL synthesis. ahajournals.orgmdpi.com Similarly, HDL has been shown to inhibit the synthesis of HTL in endothelial cells. ahajournals.org Conversely, conditions that lead to elevated homocysteine levels (hyperhomocysteinemia), such as genetic defects in enzymes like cystathionine (B15957) β-synthase or deficiencies in vitamins B6, B12, and folate, can result in increased production and accumulation of HTL. nih.govmdpi.comresearchgate.net The thiolactone can also be secreted by cells into the extracellular environment. nih.gov

Post-Translational Protein Modification: N-Homocysteinylation

Mechanism of Protein Acylation of Lysine (B10760008) Residues by Homocysteine Thiolactone

One of the most significant biological actions of homocysteine thiolactone is its ability to covalently modify proteins through a post-translational modification known as N-homocysteinylation. nih.govnih.gov This process involves the acylation of the ε-amino group (-NH2) of lysine residues within a protein by the highly reactive homocysteine thiolactone. nih.govnih.gov

The chemical reaction is a nucleophilic attack by the uncharged ε-amino group of a lysine side chain on the carbonyl carbon of the thiolactone ring. This attack leads to the opening of the five-membered ring and the formation of a stable isopeptide bond between the homocysteine carboxyl group and the lysine's ε-amino group. nih.govwikipedia.org The result is the attachment of a homocysteine molecule to the protein, introducing a new, free thiol group (-SH) from the homocysteine side chain. nih.govresearchgate.net This modification neutralizes the positive charge of the lysine residue, which can have significant structural and functional implications for the protein. nih.gov

Biochemical and Functional Consequences for Modified Proteins

N-homocysteinylation can profoundly alter the structure and function of proteins, contributing to the pathologies associated with hyperhomocysteinemia. nih.govphysiology.org The consequences of this modification are diverse and protein-specific. researchgate.net

Structural Alterations: The introduction of a homocysteine moiety can disrupt a protein's native conformation. plos.org Neutralizing the positive charge on lysine residues can alter electrostatic interactions that are critical for proper protein folding and stability. The newly introduced thiol group is redox-active and can form disulfide bonds, either intramolecularly or intermolecularly, leading to the formation of protein aggregates and multimers. researchgate.net

Functional Impairment: N-homocysteinylation often leads to a loss or alteration of a protein's biological function. researchgate.netphysiology.org Modified proteins can exhibit reduced enzymatic activity, impaired binding to ligands or other proteins, and increased susceptibility to oxidative damage and aggregation. researchgate.netplos.orgresearchgate.net For example, the modification of fibrinogen can result in the formation of fibrin (B1330869) clots that are more resistant to degradation. nih.gov Studies have shown that the isoelectric point (pI) of a protein can influence the extent of homocysteinylation and the resulting functional changes, with acidic proteins potentially being more susceptible to the toxic effects of the modification. nih.gov

Increased Aggregation and Amyloidogenesis: A significant consequence of N-homocysteinylation for several proteins is an increased propensity to aggregate and form amyloid-like structures. plos.org This has been observed for proteins such as RNase A and cytochrome c. researchgate.net This aggregation can lead to the formation of toxic protein deposits, a hallmark of several neurodegenerative diseases. wikipedia.orgplos.org

The table below summarizes the observed effects of N-homocysteinylation on various proteins.

| Protein | Biochemical and Functional Consequences of N-Homocysteinylation | References |

| Albumin | Alters structure, particularly affecting the Cys34 residue, and increases susceptibility to oxidative damage. | researchgate.net |

| Hemoglobin | Induces oxidative damage. | researchgate.net |

| Fibrinogen | Promotes the formation of fibrin clots with altered structure that are more resistant to lysis; enhances interaction with Aβ-peptide. | nih.gov |

| Low-Density Lipoprotein (LDL) | Increases susceptibility to oxidation and uptake by macrophages. | nih.gov |

| Fibrillin-1 | Reduces self-interaction properties, which is a critical step in the formation of microfibrils. | nih.gov |

| Tropoelastin | Affects the formation of disulfide bonds. | nih.gov |

| RNase A | Induces aggregation and reduces ribonucleolytic activity. | researchgate.netresearchgate.net |

| α-synuclein | Exacerbates aggregation, neurotoxicity, and dopaminergic neuronal degeneration. | wikipedia.org |

| DJ-1 | Damages the protein, contributing to mechanisms associated with Parkinson's disease. | wikipedia.org |

Enzymatic Interactions and Regulation

Modulation of Cholinesterase Activities (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Homocysteine thiolactone, the parent compound of N-Butyryl-DL-homocysteine thiolactone, has been shown to directly interact with and modulate the activity of human cholinesterases, enzymes critical for regulating the neurotransmitter acetylcholine (B1216132). nih.gov

Acetylcholinesterase (AChE): Homocysteine thiolactone acts as a slow, irreversible inhibitor of human AChE. nih.gov The mechanism of inactivation is believed to involve the thioester linkage of the thiolactone molecule. nih.gov This inhibition is time-dependent, but the rate of inactivation is relatively low compared to other potent AChE inhibitors. nih.gov

Butyrylcholinesterase (BuChE): In contrast to its effect on AChE, homocysteine thiolactone is a reversible activator of human BuChE. nih.gov The activation is immediate and appears to be dependent on the unprotonated amino group of the thiolactone. nih.gov This stimulation of BuChE activity could lead to a decrease in acetylcholine levels. nih.gov More recent studies have confirmed that BuChE can efficiently hydrolyze homocysteine thiolactone, suggesting a protective role for this enzyme against HTL-induced toxicity. nih.gov

The butylated derivative, N-Butyryl-DL-homocysteine thiolactone, is used experimentally to induce conditions of hyperhomocysteinemia, which would in turn elevate the levels of homocysteine thiolactone, thereby influencing cholinesterase activity. sigmaaldrich.com

Inhibition and Activation Mechanisms of Specific Enzymes (e.g., RhlI)

N-Butyryl-DL-homocysteine thiolactone is recognized as an analog of N-acyl homoserine lactones (AHLs), which are small signaling molecules used by many species of bacteria in a process called quorum sensing. caymanchem.commedchemexpress.comglpbio.com Quorum sensing allows bacteria to coordinate gene expression in response to population density, regulating processes such as biofilm formation and virulence factor production. medchemexpress.com

The key enzymes in many AHL-based quorum sensing systems are LuxI-family synthases, such as RhlI in Pseudomonas aeruginosa, which catalyze the synthesis of specific AHL molecules. These AHLs then bind to LuxR-family transcriptional regulators to control target gene expression. medchemexpress.com

N-Butyryl-DL-homocysteine thiolactone, by mimicking the structure of the native AHL signal N-butyryl-L-homoserine lactone, can interfere with these signaling pathways. caymanchem.commedchemexpress.com It has been demonstrated that N-Butyryl-L-homocysteine thiolactone can induce the expression of violacein, a purple pigment, in a mutant strain of Chromobacterium violaceum that is normally unable to produce its own AHL signals. sigmaaldrich.comcaymanchem.com This induction indicates that the compound can interact with the quorum sensing receptor protein (CviR in this case) and activate gene expression, effectively acting as a signal mimic or agonist. This interaction highlights its potential to modulate the activity of quorum sensing-regulated pathways, which are controlled by enzymes like the AHL synthase RhlI. caymanchem.com

Influence on Bacterial Stress Response Pathways (e.g., rpoS regulation)

N-Butyryl-DL-homocysteine thiolactone, as an analog of N-acyl homoserine lactone (AHL), plays a significant role in bacterial quorum sensing, a cell-to-cell communication system that allows bacteria to coordinate gene expression with population density. medchemexpress.comglpbio.comcaymanchem.comnih.gov This regulation extends to various processes, including the production of virulence factors and the formation of biofilms, which are inherently linked to the bacteria's ability to survive stressful conditions. medchemexpress.comglpbio.com While direct studies extensively detailing the influence of N-Butyryl-DL-homocysteine thiolactone on specific stress response pathways like the regulation of rpoS are not prevalent in the provided search results, its mechanism of action through quorum sensing modulation provides insight into its potential impact.

The rpoS gene encodes the sigma factor σS, a central regulator of the general stress response in many Gram-negative bacteria. This response is activated by various stressors, including nutrient limitation, osmotic stress, and entry into the stationary phase. Quorum sensing and the rpoS-mediated stress response are often intricately connected, with quorum sensing systems capable of influencing the expression and activity of RpoS, and vice versa.

N-Butyryl-DL-homocysteine thiolactone functions as a modulator of quorum sensing receptors, such as the RhlR receptor in Pseudomonas aeruginosa. nih.gov RhlR is a key transcriptional regulator that, in response to its native ligand N-butyryl-L-homoserine lactone (BHL), controls the expression of a wide array of genes, many of which are involved in virulence and stress adaptation. nih.gov By acting as an analog, N-Butyryl-DL-homocysteine thiolactone can interfere with or mimic the action of the natural AHL, thereby influencing the downstream genetic pathways.

Research has demonstrated the potency of N-acyl L-homocysteine thiolactones as modulators of the RhlR quorum sensing receptor. nih.gov These synthetic analogs, including the butyryl form, have shown high selectivity for RhlR over other quorum sensing receptors like LasR in P. aeruginosa. nih.gov This specificity allows for the targeted manipulation of the Rhl-dependent quorum sensing circuit. The influence of this circuit on stress-related phenotypes is a critical aspect of bacterial survival and pathogenicity.

The ability of N-Butyryl-DL-homocysteine thiolactone to induce violacein production in Chromobacterium violaceum mutants that are unable to synthesize their own AHLs further illustrates its role as a signaling molecule in quorum sensing-regulated pathways. medchemexpress.comglpbio.comcaymanchem.com Violacein production is a well-known quorum sensing-dependent trait that is also linked to the bacterium's defense against environmental stresses.

The interaction between quorum sensing signaling, for which N-Butyryl-DL-homocysteine thiolactone is a relevant synthetic molecule, and the master stress regulator RpoS is fundamental to understanding bacterial adaptation. The following table summarizes the key interactions and findings related to the broader class of AHLs and their influence on bacterial responses, which can be extrapolated to understand the potential role of N-Butyryl-DL-homocysteine thiolactone.

| Bacterial System | Signaling Molecule/Analog | Target Receptor | Observed Effect on Quorum Sensing/Stress-Related Phenotype |

| Pseudomonas aeruginosa | N-acyl L-homocysteine thiolactones | RhlR | Potent and selective modulation of RhlR activity, influencing virulence factor regulation. nih.gov |

| Chromobacterium violaceum (mutant) | N-Butyryl-DL-homocysteine thiolactone | Not specified | Induces expression of violacein, a quorum sensing-controlled pigment. |

Advanced Analytical and Methodological Approaches in N Butyryl Dl Homocysteine Thiolactone Research

Quantitative and Qualitative Analytical Techniques

The accurate detection and quantification of N-Butyryl-DL-homocysteine thiolactone in various biological matrices are fundamental to understanding its role in quorum sensing. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for these analyses.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of N-Butyryl-DL-homocysteine thiolactone. While specific methods for this compound are often proprietary or developed for specific research contexts, the general principles follow those established for other N-acyl homoserine lactones (AHLs).

Methodologies for the parent compound, homocysteine thiolactone (HTL), often involve derivatization to enhance detection by UV or fluorescence detectors. For instance, a method for urinary HTL utilizes derivatization with 1-benzyl-2-chloropyridinium (B76325) bromide, allowing for quantification via UV detection at 316 nm. researchgate.netnih.gov The chromatographic separation is typically achieved on a reversed-phase column, such as a Zorbax SB-C18, using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.1% acetic acid). researchgate.netnih.govfrontiersin.org

For N-Butyryl-DL-homocysteine thiolactone and other AHLs, HPLC methods are often coupled with mass spectrometry for more sensitive and specific detection, as many AHLs lack a strong chromophore for UV detection. frontiersin.org However, when using UV detection, the separation conditions are similar, employing C18 columns and acetonitrile/water mobile phases. The retention time of the compound is a key parameter for its identification. Quantification is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in a sample to this curve. Commercial standards of N-Butyryl-DL-homocysteine thiolactone are available with a purity of ≥97.0% as determined by HPLC, which can be used for this purpose. sigmaaldrich.com

Table 1: HPLC Parameters for Analysis of Homocysteine Thiolactone Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Column | Zorbax SB-C18 (150 x 4.6 mm, 5 µm) | researchgate.netfrontiersin.org |

| Mobile Phase | Acetonitrile and 0.1% acetic acid in water (gradient) | researchgate.netfrontiersin.org |

| Flow Rate | 1 mL/min | researchgate.netfrontiersin.org |

| Detection | UV at 316 nm (after derivatization) | researchgate.netnih.gov |

| Quantification Limit | 100 nmol/L (for urinary HTL) | researchgate.netnih.gov |

| Linear Range | 0.1-1.0 µmol/L (for urinary HTL) | researchgate.netnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the structural identification and sensitive quantification of N-Butyryl-DL-homocysteine thiolactone. researchgate.netnih.gov These methods are particularly powerful for analyzing complex biological samples. researchgate.netnih.govnih.gov

For structural identification, LC-MS/MS is used to generate fragmentation patterns of the molecule. N-acyl homoserine lactones, including their thiolactone analogs, exhibit characteristic fragmentation, often yielding a product ion corresponding to the lactone or thiolactone ring (m/z 102 for the homoserine lactone ring). frontiersin.org High-resolution mass spectrometry provides high mass accuracy, enabling the determination of the elemental composition of the parent ion and its fragments, which is crucial for identifying novel or unanticipated AHLs. plos.orgnih.gov A common approach involves a non-targeted method using a hybrid quadrupole-high resolution mass analyzer that integrates full MS scans with all-ion fragmentation MS/MS scans. plos.orgnih.gov

Isotopic tracing using LC-MS is a powerful technique to study the metabolic fate of N-Butyryl-DL-homocysteine thiolactone. nih.govnih.gov This involves introducing stable isotopes (e.g., ¹³C or ¹⁵N) into the molecule and tracking the incorporation of these isotopes into downstream metabolites. nih.govnih.govresearchgate.net This approach provides a dynamic understanding of the synthesis and degradation pathways of the signaling molecule within a biological system. nih.govnih.gov For instance, inverse stable isotopic labeling, where bacteria are grown on a ¹³C-labeled carbon source and then supplied with a ¹²C-precursor, can be used to identify the natural products synthesized from that precursor. nih.gov

Table 2: LC-MS/MS Parameters for N-Acyl Homoserine Lactone Analysis

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |

| MS Analyzer | Hybrid quadrupole-high resolution mass analyzer | plos.orgnih.gov |

| Scan Mode | Parallel Reaction Monitoring (PRM) or FullMS data-dependent MS² | nih.govnih.gov |

| Characteristic Fragment | m/z 102 (for homoserine lactone ring) | frontiersin.org |

| Application | Identification of known, unanticipated, and novel AHLs | plos.orgnih.gov |

Biophysical and Structural Biology Methodologies

Understanding the molecular mechanisms of N-Butyryl-DL-homocysteine thiolactone action requires detailed knowledge of its interactions with protein receptors and its influence on their stability and conformation. Biophysical and structural biology techniques provide these critical insights.

X-ray crystallography is a pivotal technique for visualizing the three-dimensional structure of N-Butyryl-DL-homocysteine thiolactone bound to its cognate receptor proteins (e.g., LuxR-type receptors) or enzymes involved in its metabolism. nih.govnih.govnih.gov Although a crystal structure of a receptor specifically bound to N-Butyryl-DL-homocysteine thiolactone is not publicly available, numerous structures of LuxR-type receptors in complex with other AHLs have been solved. nih.govnih.gov These structures reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for ligand recognition and binding specificity. nih.govf1000research.com For example, studies on the LasR receptor from Pseudomonas aeruginosa have identified key residues in the binding pocket that interact with the AHL ligand. frontiersin.orgnih.gov By analogy, X-ray crystallography can be used to determine how N-Butyryl-DL-homocysteine thiolactone fits into the binding pocket of its target receptor, providing a structural basis for its agonist or antagonist activity.

Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, is a rapid and sensitive method to study the binding of ligands, such as N-Butyryl-DL-homocysteine thiolactone, to proteins and to assess the impact of this binding on protein stability. nih.gov The principle of DSF is based on monitoring the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. nih.gov The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). nih.gov This change in Tm can be used to screen for binding and to determine the binding affinity of the ligand. While specific DSF studies on N-Butyryl-DL-homocysteine thiolactone are not widely reported, this technique is broadly applicable to studying the interactions of AHLs with their cognate receptors.

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions of N-Butyryl-DL-homocysteine thiolactone with its target proteins at an atomic level. researchgate.netfrontiersin.orgf1000research.comresearchgate.net

Molecular docking is used to predict the preferred binding orientation of N-Butyryl-DL-homocysteine thiolactone within the active site of a receptor or enzyme. researchgate.netf1000research.comresearchgate.net This method helps to identify key amino acid residues involved in the interaction and to rationalize the compound's biological activity. researchgate.netf1000research.comresearchgate.net For example, docking studies of AHL analogs with the TraR receptor have identified important hydrogen bonding and hydrophobic interactions that determine the antagonistic activity of these analogs. researchgate.netf1000research.com

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, revealing conformational changes and the stability of the interactions. researchgate.net

Empirical Valence Bond (EVB) simulations are a specific type of computational method that can be used to study chemical reactions, such as the hydrolysis of the thiolactone ring of N-Butyryl-DL-homocysteine thiolactone. nih.gov This is particularly relevant as the stability of the lactone or thiolactone ring is crucial for the signaling activity of AHLs. nih.govnih.gov Computational studies have explored the effects of n → π* interactions on the hydrolysis rates of AHL derivatives, providing insights into their stability. nih.govresearchgate.net

Table 3: Computational Approaches in N-Acyl Homoserine Lactone Research

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking | Prediction of ligand binding modes in receptors (e.g., LasR, TraR) | Identification of key interacting residues (e.g., Asp70, Tyr53) | researchgate.netfrontiersin.orgf1000research.comresearchgate.net |

| 3D-QSAR | Correlation of structure with biological activity | Development of predictive models for agonist/antagonist activity | researchgate.netf1000research.com |

| MD Simulations | Analysis of protein-ligand complex dynamics and stability | Understanding conformational changes upon ligand binding | researchgate.net |

| DFT/EVB Simulations | Investigation of reaction mechanisms (e.g., hydrolysis) | Elucidation of factors affecting the stability of the lactone/thiolactone ring | nih.govresearchgate.net |

Functional Bioassays and Reporter Systems

Functional bioassays are essential for determining the biological activity of N-Butyryl-DL-homocysteine thiolactone, particularly its role as an analog of N-acyl homoserine lactones (AHLs) in bacterial quorum sensing. medchemexpress.comglpbio.commedchemexpress.com Quorum sensing is a cell-density-dependent regulatory system that bacteria use to coordinate gene expression. medchemexpress.comglpbio.com These assays provide insights into the compound's ability to modulate bacterial communication and related phenotypes.

A primary method for assessing the quorum sensing activity of N-Butyryl-DL-homocysteine thiolactone involves the use of bacterial reporter strains. nih.gov The most common of these is a mutant strain of Chromobacterium violaceum, often designated CV026. nih.govresearchgate.net This mutant is unable to synthesize its own AHL signal molecules and, as a result, does not produce its characteristic purple pigment, violacein (B1683560). nih.govresearchgate.net

The assay leverages this principle: the production of violacein can be restored when an external, active AHL or an analog is introduced. nih.gov N-Butyryl-DL-homocysteine thiolactone, as an analog of N-butyryl-L-homoserine lactone, has been shown to induce the expression of violacein in these C. violaceum mutants. medchemexpress.comglpbio.com This indicates that the compound can be recognized by the bacterial receptor protein and can trigger the downstream genetic cascade leading to pigment production.

Research has demonstrated that the CV026 biosensor is responsive to a range of synthetic AHLs and N-acylhomocysteine thiolactone (AHT) analogues, specifically those with N-acyl side chains from four to eight carbons in length (C4 to C8). nih.govresearchgate.net This makes it a versatile tool for screening and characterizing compounds like N-Butyryl-DL-homocysteine thiolactone, which possesses a C4 acyl chain. nih.gov

Table 1: Chromobacterium violaceum CV026 Reporter Assay for N-Butyryl-DL-homocysteine thiolactone Activity

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Reporter Strain | Chromobacterium violaceum CV026 | A mini-Tn5 mutant unable to produce endogenous AHLs. | nih.govresearchgate.net |

| Principle | Induction of violacein pigment production. | The compound restores the ability of the mutant to produce violacein. | glpbio.com |

| Analyte | N-Butyryl-DL-homocysteine thiolactone | An analog of N-acyl homoserine lactone (AHL). | medchemexpress.commedchemexpress.com |

| Observed Activity | Quorum Sensing Agonist Activity | Induces gene expression in C. violaceum mutants that cannot produce their own AHLs. | medchemexpress.comglpbio.com |

| Applicable Analogs | Effective Side-Chain Length | The CV026 strain is sensitive to AHTs with acyl chains from C4 to C8. | nih.gov |

In vitro enzymatic and kinetic assays are crucial for quantifying the interaction between N-Butyryl-DL-homocysteine thiolactone and specific enzymes, as well as for assessing its chemical stability compared to its natural counterparts. These assays often focus on lactonases, enzymes that hydrolyze the lactone ring of AHLs and their analogs, thereby inactivating them. researchgate.net

One established method involves monitoring the hydrolysis of the thiolactone ring in real-time. researchgate.net For instance, the hydrolysis of N-acyl L-homocysteine thiolactones can be tracked by measuring the increase in absorbance at 412 nm in the presence of a chromogenic reagent like DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)). researchgate.net Kinetic curves can be generated for specific lactonases, such as GcL, against substrates like N-butyryl L-homocysteine thiolactone to determine enzymatic efficiency. researchgate.net

Furthermore, direct quantitative assays using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to evaluate the hydrolytic stability of these compounds under various conditions, such as different pH levels. nih.gov Studies comparing N-acyl L-homocysteine thiolactones to their corresponding N-acyl L-homoserine lactones (AHLs) have shown that the thiolactone derivatives possess significantly greater hydrolytic stability. nih.gov For example, at a pH of 8, the half-life of a homocysteine thiolactone was observed to be 240 hours, compared to just 10 hours for its homoserine lactone equivalent, highlighting the enhanced robustness of the thiolactone ring. nih.gov

Table 2: Comparative Hydrolytic Stability of Thiolactone vs. Lactone Rings

| Compound Type | Assay Method | pH | Half-life (approx.) | Finding | Reference |

|---|---|---|---|---|---|

| N-acyl L-homoserine lactone | HPLC & MS | 8.0 | 10 hours | Standard AHLs show limited stability at biological pH. | nih.gov |

Proteomic and Gene Expression Profiling for Comprehensive Biological Impact Analysis

To understand the broader biological consequences of exposure to homocysteine-related compounds, researchers utilize proteomic and gene expression profiling. While specific studies on the N-butyryl derivative are limited, research on its parent compound, homocysteine thiolactone, provides a foundational understanding of the molecular pathways that may be affected. nih.gov These high-throughput techniques allow for a global view of how cells respond at the level of mRNA and protein expression. nih.govnih.gov

Microarray technology and real-time quantitative polymerase chain reaction (RT-qPCR) have been used to identify genes whose expression is altered by homocysteine thiolactone in human umbilical vein endothelial cells (HUVECs). nih.gov Such studies have revealed that homocysteine thiolactone induces a unique and significant pattern of gene expression changes. nih.gov Bioinformatic analyses using tools like PANTHER, DAVID, and Ingenuity Pathway Analysis (IPA) help to categorize these regulated genes into specific molecular pathways. nih.gov

For homocysteine thiolactone, the most significantly affected pathways include chromatin organization, one-carbon metabolism, and lipid-related processes. nih.gov In one study, exposure to homocysteine-thiolactone regulated 113 distinct mRNAs. nih.gov Other work has shown that high levels of homocysteine-thiolactone can lead to a reduction in the expression of specific proteins, such as the MENIN protein, which is involved in the DNA damage response. nih.gov These findings suggest that beyond its role in quorum sensing, the core homocysteine thiolactone structure can profoundly influence fundamental cellular processes, providing a basis for future proteomic and transcriptomic investigations into N-Butyryl-DL-homocysteine thiolactone.

Table 3: Gene Expression Changes in HUVECs Induced by Homocysteine Thiolactone

| Analysis Type | Cell Type | Compound | Number of Regulated mRNAs | Top Affected Molecular Pathways | Reference |

|---|

Future Directions and Emerging Research Perspectives for N Butyryl Dl Homocysteine Thiolactone Studies

Elucidation of Novel Biological Targets and Signaling Pathways

N-Butyryl-DL-homocysteine thiolactone primarily functions as an analog of N-acyl-homoserine lactone (AHL), a class of signaling molecules central to quorum sensing (QS) in Gram-negative bacteria. glpbio.commedchemexpress.comcaymanchem.com QS is a regulatory system that allows bacteria to control gene expression in response to population density. medchemexpress.comnih.govnih.gov The core of this system involves the synthesis of AHLs by LuxI-type enzymes and their detection by LuxR-type transcriptional regulators, which then modulate the expression of target genes. nih.govnih.govresearchgate.net

The primary biological targets of N-Butyryl-DL-homocysteine thiolactone and its parent compounds are these LuxR-type proteins. glpbio.commedchemexpress.com For example, in Pseudomonas aeruginosa, the QS system is comprised of two key interconnected systems, Las and Rhl. pnas.orgnih.gov The Las system uses N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) as its signal, while the Rhl system uses N-butanoyl-L-homoserine lactone (BHL), the direct counterpart to N-Butyryl-DL-homocysteine thiolactone. nih.govfrontiersin.org These signals bind to their respective transcriptional regulators, LasR and RhlR, to control virulence and biofilm formation. nih.govnih.gov

Research has demonstrated that N-Butyryl-DL-homocysteine thiolactone can induce the expression of violacein (B1683560) in a mutant strain of Chromobacterium violaceum that is incapable of producing its own AHLs, confirming its activity within this well-established signaling pathway. glpbio.commedchemexpress.comsigmaaldrich.com Future studies will aim to identify other, less-characterized receptors and pathways that may be modulated by this thiolactone, potentially uncovering new regulatory networks in a wider range of bacterial species.

| Compound | Primary Signaling System | Key Bacterial Species | Effect |

| N-Butyryl-DL-homocysteine thiolactone | Quorum Sensing (as AHL analog) | Chromobacterium violaceum | Induces violacein expression glpbio.commedchemexpress.comsigmaaldrich.com |

| N-butanoyl-L-homoserine lactone (BHL) | Rhl Quorum Sensing | Pseudomonas aeruginosa | Regulates virulence and biofilm formation nih.govfrontiersin.org |

| N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) | Las Quorum Sensing | Pseudomonas aeruginosa | Regulates virulence and biofilm formation pnas.orgnih.gov |

Development of Advanced N-Butyryl-DL-Homocysteine Thiolactone Analogues as Chemical Probes

N-Butyryl-DL-homocysteine thiolactone itself is an analog of the natural signaling molecule N-butyryl-L-homoserine lactone. caymanchem.commedchemexpress.com Its structural modification—the substitution of the oxygen atom in the lactone ring with a sulfur atom—represents a foundational step in developing chemical probes to study quorum sensing. The development of such analogs is a promising strategy for creating potent inhibitors of biofilm formation and other virulence factors, thereby reducing bacterial pathogenicity. frontiersin.orgmedchemexpress.comglpbio.com

The design of advanced analogs focuses on systematic structural modifications to enhance their inhibitory activity or to serve as specific probes. Research in this area involves altering several features of the AHL scaffold:

The Acyl Group: Changing the functionality and structure of the acyl side chain.

Acyl Side Chain Length: Varying the number of carbons in the chain.

Ring Substituents: Adding different chemical groups to a phenyl ring if substituted onto the acyl chain. frontiersin.org

These synthetic analogs act as quorum sensing inhibitors (QSIs) and are evaluated for their ability to suppress the expression of QS-related genes without directly inhibiting bacterial growth. frontiersin.org For example, novel AHL-based QSIs have been synthesized and tested against P. aeruginosa, with some compounds showing excellent performance in inhibiting biofilm formation and the production of virulence factors. frontiersin.org These advanced analogs serve as critical tools to dissect the function of QS systems and as potential leads for new anti-infective therapies that circumvent traditional antibiotic resistance mechanisms. frontiersin.org

| Analog Design Strategy | Purpose | Target System | Desired Outcome |

| Ring Atom Substitution (e.g., Thiolactone) | Create stable probes, modulate binding affinity | LuxR-type receptors | Interfere with natural signal binding caymanchem.commedchemexpress.com |

| Acyl Chain Modification | Investigate structure-activity relationships, improve inhibitory potential | LasI/LasR, RhlI/RhlR | Inhibit virulence and biofilm formation frontiersin.org |

| Development of Molecularly Imprinted Polymers (MIPs) | Create specific sensors for detection | N-butyryl homoserine lactone (BHL) | Enable precise, real-time monitoring of QS molecules acs.org |

Integration into Systems Biology and Synthetic Biology Frameworks

The study of N-Butyryl-DL-homocysteine thiolactone and quorum sensing is intrinsically linked to systems biology, which seeks to understand the complex interactions within biological systems. QS is a prime example of a biological circuit where bacteria use a chemical language to coordinate their behavior on a population-wide scale. nih.govresearchgate.net By using analogs like N-Butyryl-DL-homocysteine thiolactone, researchers can perturb these systems and model the resulting changes in gene expression and bacterial physiology, providing a deeper understanding of the entire regulatory network.

In the realm of synthetic biology, these compounds and their associated genetic components are being used as building blocks to engineer novel cellular behaviors. A key application is the creation of biosensors. For instance, bacterial strains such as Agrobacterium tumefaciens NT1 and Chromobacterium violaceum CV026, which respond to the presence of specific AHLs by producing a detectable output, are used to screen for and quantify these molecules. nih.gov The C. violaceum mutant that requires an external AHL source to produce its purple pigment, violacein, is a classic example of a synthetic biology tool that has been used to confirm the activity of N-Butyryl-DL-homocysteine thiolactone. sigmaaldrich.com

Future work will focus on designing more complex synthetic circuits that can, for example, detect the QS signals of a pathogen and respond by producing a targeted inhibitor, creating a "smart" therapeutic system. The detailed understanding of AHL-dependent QS systems is crucial for these biotechnological applications. nih.gov

Cross-Kingdom Signaling and Interspecies Interactions Involving Thiolactones

While initially discovered as a system for intraspecies communication, it is now clear that AHLs like N-butyryl-L-homoserine lactone and its analogs are involved in a much broader web of interactions that cross species and even kingdom boundaries. pnas.orgmdpi.com This "cross-talk" can have significant ecological consequences.

Many bacterial receptors are "promiscuous," meaning they can respond to AHL signals produced by other species, not just their own. nih.gov This allows bacteria in complex polymicrobial communities to "eavesdrop" on their neighbors, leading to either competitive or cooperative behaviors. nih.gov The diversity of AHL signals and the varying selectivity of their receptors create a complex communication network with broad potential for interspecies interactions. researchgate.netnih.gov

Q & A

Q. What are the critical safety protocols for handling N-Butyryl-DL-homocysteine thiolactone in laboratory settings?

When working with N-Butyryl-DL-homocysteine thiolactone, researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Waste should be segregated and disposed via certified hazardous waste management services to prevent environmental contamination . The compound’s hygroscopic nature requires storage in airtight containers under inert gas (e.g., nitrogen) at −20°C to maintain stability .

Q. How is the purity of N-Butyryl-DL-homocysteine thiolactone validated for experimental use?

Purity verification typically employs HPLC coupled with UV detection (λ = 210–220 nm) or mass spectrometry. Commercial suppliers like Sigma-Aldrich provide ≥95% purity grades, validated via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy . Researchers should cross-check certificates of analysis (CoA) for batch-specific data.

Q. What are standard methods for synthesizing N-Butyryl-DL-homocysteine thiolactone derivatives?

A common approach involves cyclizing DL-homocysteine with butyryl chloride under anhydrous conditions. The reaction is monitored via FT-IR for thiolactone ring formation (C=O stretch at ~1,750 cm⁻¹). Purification is achieved via recrystallization from ethanol/water mixtures, yielding crystals with >99% purity .

Advanced Research Questions

Q. How does N-Butyryl-DL-homocysteine thiolactone modulate cardiovascular toxicity, and how can conflicting data be resolved?

Studies show dose-dependent cardiotoxicity: At 1 mM, it reduces cardiac explant growth by 60% in chicken embryos, linked to Na⁺/K⁺-ATPase inhibition and oxidative stress . However, lower concentrations (7 × 10⁻⁹–8 × 10⁻⁶ M) exhibit variable effects (13–33% growth inhibition), suggesting tissue-specific sensitivity. To resolve contradictions, researchers should standardize models (e.g., primary cardiomyocytes vs. explants) and measure real-time ATPase activity via spectrophotometric assays .

Q. What enzymatic interactions underlie the compound’s role in atherosclerosis?

N-Butyryl-DL-homocysteine thiolactone is hydrolyzed by paraoxonase 1 (PON1), an enzyme with antiatherogenic activity. PON1 deficiency correlates with increased thiolactone levels, exacerbating macrophage foam cell formation. Competitive inhibition assays using synthetic substrates (e.g., dihydrocoumarin) reveal PON1’s specificity (Km = 454 U/mg for L-homocysteine thiolactone vs. negligible activity for DL-N-acetyl derivatives) .

Q. How can researchers quantify thiolactone-induced oxidative stress in cellular models?

Methodologies include:

- Lipid peroxidation : Measure malondialdehyde (MDA) via thiobarbituric acid-reactive substances (TBARS) assay.

- Glutathione depletion : Use Ellman’s reagent (DTNB) to assess reduced glutathione (GSH) levels.

- ROS detection : Employ fluorescent probes (e.g., DCFH-DA) in flow cytometry. In rat heart models, 100 µM thiolactone increases MDA by 2.5-fold and decreases GSH by 40% .

Q. What advanced techniques are used to study thiolactone-protein adduct formation?

- Mass spectrometry : Identify homocysteinylation sites via tryptic digest and LC-MS/MS.

- X-ray crystallography : Resolve structures of thiolactone-bound enzymes (e.g., methionyl-tRNA synthetase) to map active-site modifications .

- Surface plasmon resonance (SPR) : Quantify binding kinetics to serum albumin (KD ≈ 10⁻⁶ M) .

Data Contradiction Analysis

Q. Why do studies report conflicting effects of thiolactone on cell proliferation?

Discrepancies arise from model systems:

- Inhibition : 10–12-day embryonic cardiac explants show 60% growth reduction at 1 mM due to ATPase dysfunction .

- Neutral effects : Cancer cell lines (e.g., HeLa) exhibit no proliferation changes, possibly due to upregulated glutathione synthesis.

Researchers should contextualize results using tissue-specific redox profiling and genetic knockdown (e.g., siRNA targeting γ-glutamylcysteine synthetase) .

Methodological Best Practices

Q. How should organotypic cultures be optimized for thiolactone toxicity studies?

- Use chicken embryo cardiac explants cultured in Eagle’s MEM with 10% fetal bovine serum.

- Quantify growth via area index (AI) using ImageJ, comparing treated vs. control explants.

- Apply Hill equation analysis to determine EC₅₀ values (e.g., KD = 4 × 10⁻⁸ M for AI reduction) .

Q. What controls are essential in enzyme inhibition assays with thiolactones?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.